4-Bromo-3-hydroxy-2-methylbenzoic acid
Description
4-Bromo-3-hydroxy-2-methylbenzoic acid (CAS 1442642-98-9) is a brominated aromatic carboxylic acid with the molecular formula C₈H₇BrO₃. Its structure features a bromine atom at the 4-position, a hydroxyl group at the 3-position, and a methyl group at the 2-position of the benzoic acid backbone. This compound is of interest in pharmaceutical and chemical synthesis due to its functional groups, which enable diverse reactivity, including halogenation, esterification, and participation in hydrogen bonding .
Properties
Molecular Formula |
C8H7BrO3 |
|---|---|
Molecular Weight |
231.04 g/mol |
IUPAC Name |
4-bromo-3-hydroxy-2-methylbenzoic acid |
InChI |
InChI=1S/C8H7BrO3/c1-4-5(8(11)12)2-3-6(9)7(4)10/h2-3,10H,1H3,(H,11,12) |
InChI Key |
ZNXBWRATNRIIRR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1O)Br)C(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The table below compares 4-bromo-3-hydroxy-2-methylbenzoic acid with five analogous brominated benzoic acid derivatives, highlighting substituent positions, molecular properties, and applications:
Key Observations:
Substituent Effects on Reactivity :
- The hydroxyl group in 4-bromo-3-hydroxy-2-methylbenzoic acid enhances solubility in polar solvents and enables hydrogen bonding, which is absent in 4-bromo-3-methylbenzoic acid. This property may improve bioavailability in drug candidates .
- Halogen Variations : Replacing the hydroxyl group with chlorine (as in 4-bromo-3-chlorobenzoic acid) increases molecular weight and alters electrophilic substitution patterns, making it more reactive in aryl cross-coupling reactions .
- Fluorine Substitution : The 2-fluoro substituent in 4-bromo-2-fluoro-3-hydroxybenzoic acid introduces steric and electronic effects that can modulate binding affinity in enzyme inhibitors .
Thermal and Physical Properties :
- Brominated benzoic acids generally exhibit high melting points (>200°C) due to strong intermolecular interactions. For example, 2-bromo-3,4-dimethoxybenzoic acid has a melting point of 203–204°C , suggesting similar thermal stability for the target compound.
- The methyl group in 4-bromo-3-hydroxy-2-methylbenzoic acid may reduce crystallinity compared to unmethylated analogs, impacting purification processes .
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